

# Buparlisib (BKM120): A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Buparlisib**, also known as BKM120, is a potent, orally bioavailable pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor developed by Novartis.[1][2] As a member of the 2,6-dimorpholino pyrimidine derivative family, it competitively binds to the ATP-binding pocket of all four Class I PI3K isoforms (p110 $\alpha$ , p110 $\beta$ , p110 $\delta$ , and p110 $\gamma$ ), playing a significant role in inhibiting cell proliferation, promoting apoptosis, and blocking angiogenesis by antagonizing the PI3K/AKT/mTOR pathway.[3][4] This document provides an in-depth technical overview of the discovery, mechanism of action, synthesis, and key experimental protocols related to **Buparlisib**, intended for professionals in the field of drug development and oncology research.

## **Discovery and Rationale**

The PI3K/AKT/mammalian target of rapamycin (mTOR) pathway is one of the most frequently activated signaling pathways in human cancers, making it a critical therapeutic target.[5][6] Its activation can be triggered by various genetic alterations, including mutations in the PIK3CA gene (encoding the p110 $\alpha$  catalytic subunit) or loss-of-function mutations in the tumor suppressor PTEN.[6] This constitutive activation promotes cell growth, survival, and resistance to therapy.[7]

The development of **Buparlisib** was driven by the need for a potent inhibitor that could target all Class I PI3K isoforms, thereby providing a broad-spectrum approach to treating cancers with



a dysregulated PI3K pathway.[1][3] The discovery process began with screening libraries of compounds, which identified the 2,6-dimorpholino pyrimidine scaffold as a promising starting point. Through structure-activity relationship (SAR) studies and optimization of its pharmacological properties, **Buparlisib** (BKM120) was identified as a lead candidate with excellent brain penetration and oral bioavailability, suitable for clinical development.[7][8]



Click to download full resolution via product page



**Caption:** The discovery workflow leading to the selection of **Buparlisib**.

## **Mechanism of Action**

**Buparlisib** functions by competitively binding to the ATP-binding site in the lipid kinase domain of the Class I PI3K isoforms.[3] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream kinases such as PDK1 and AKT. By blocking PIP3 production, **Buparlisib** effectively halts the activation of the entire PI3K/AKT/mTOR signaling cascade.[9] This leads to the inhibition of critical cellular processes that drive tumorigenesis, including cell cycle progression, cell growth, and survival, ultimately promoting apoptosis in cancer cells.[4]





Click to download full resolution via product page

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Buparlisib.

# **Biochemical and Cellular Activity**



**Buparlisib** is a potent inhibitor of all four Class I PI3K isoforms, with IC50 values in the nanomolar range. Its activity extends to common activating mutations of p110 $\alpha$ . However, it shows significantly less potency against other related kinases, highlighting its selectivity.[10]

| Target              | IC50 (nM)           |
|---------------------|---------------------|
| p110α (wild-type)   | 52[11][12][13][14]  |
| p110β               | 166[11][12][13][14] |
| p110δ               | 116[11][12][13][14] |
| p110y               | 262[11][12][13][14] |
| p110α-H1047R mutant | 58[15]              |
| p110α-E545K mutant  | 99[15]              |
| Vps34               | >2,000[16]          |
| mTOR                | >5,000[16]          |
| DNA-PK              | >5,000[16]          |

**Table 1:** Biochemical potency and selectivity of **Buparlisib** (BKM120).

In cellular assays, **Buparlisib** demonstrates potent anti-proliferative activity across a wide panel of cancer cell lines, with particular sensitivity observed in cells harboring PIK3CA mutations or PTEN loss.[10][14] For instance, in multiple myeloma (MM) cell lines, **Buparlisib** treatment resulted in dose-dependent growth inhibition, with IC50 values ranging from <1  $\mu$ M to over 10  $\mu$ M after 24 hours of treatment.[15]

## Synthesis of Buparlisib

The chemical synthesis of **Buparlisib** (5-(2,6-dimorpholinopyrimidin-4-yl)-4- (trifluoromethyl)pyridin-2-amine) can be achieved through various routes. A common method involves a multi-step process starting from 2,4,6-trichloropyrimidine.[8] A patented process outlines a convergent synthesis strategy, which is efficient for large-scale production.[2]

The key steps in one described synthesis are:[2]



- Formation of Intermediate 4: Reaction of 2,4,6-trichloropyrimidine (Compound 2) with morpholine (Compound 3) to yield 2,4-dimorpholino-6-chloropyrimidine.
- Formation of **Buparlisib**: A Suzuki coupling reaction between the chlorinated pyrimidine intermediate (Compound 4) and a pyridine-boronic acid derivative. This derivative is formed in situ from 5-bromo-4-(trifluoromethyl)pyridin-2-amine (Compound 6) and bis(pinacolato)diboron (Compound 5) in the presence of a palladium catalyst.[2]



Click to download full resolution via product page

**Caption:** A convergent synthesis pathway for **Buparlisib**.

# Key Experimental Protocols PI3K Enzyme Inhibition Assay (Biochemical)

This protocol determines the IC50 of **Buparlisib** against PI3K isoforms.

Objective: To measure the 50% inhibitory concentration (IC50) of Buparlisib against p110 isoforms.



 Principle: A luminescence-based kinase assay that quantifies the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed).

#### Materials:

- Recombinant PI3K enzymes (p110α, β, δ, γ).
- Substrate: 1-α-phosphatidylinositol (PI).
- o ATP.
- Buparlisib (BKM120) dissolved in DMSO.
- Assay Buffer: 10 mM Tris pH 7.5, 5 mM MgCl<sub>2</sub>, 20 mM NaCl, 1 mM DTT, 0.05% CHAPS.
- Kinase-Glo® Luminescence Kinase Assay kit.
- 384-well plates.

#### Procedure:

- Prepare serial dilutions of **Buparlisib** in DMSO. Distribute 1.25 μL of each dilution into a 384-well plate.[13]
- $\circ$  Prepare a reaction mixture containing 10 nM of the respective PI3K isoform and 5  $\mu$ g/mL PI in the assay buffer.[13]
- Add 25 μL of the reaction mixture to each well containing the inhibitor.
- Initiate the kinase reaction by adding 25  $\mu$ L of 2  $\mu$ M ATP in assay buffer to each well.[13]
- Incubate the plate at room temperature until approximately 50% of the ATP is consumed in the control (no inhibitor) wells.
- Stop the reaction by adding 25 μL of Kinase-Glo® solution to each well.[13]
- Incubate for 5 minutes to stabilize the luminescent signal.



- Measure the luminescence using a plate reader.
- Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

# **Cell Proliferation Assay (Cell-Based)**

This protocol assesses the anti-proliferative effects of **Buparlisib** on cancer cell lines.

- Objective: To determine the effect of **Buparlisib** on the proliferation of cancer cells and calculate the IC50 value.
- Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP is proportional to the degree of cell death or proliferation inhibition.
- Materials:
  - Cancer cell line (e.g., A2780 ovarian cancer cells).[16]
  - Complete growth medium (e.g., DMEM with 10% FBS).
  - Buparlisib (BKM120) dissolved in DMSO.
  - CellTiter-Glo® Luminescent Cell Viability Assay kit.
  - 96-well black-walled, clear-bottom plates.
- Procedure:
  - $\circ$  Seed cells in a 96-well plate at a density of 1,000 cells/well in 100  $\mu$ L of medium and allow them to attach for 3-5 hours.[15]
  - Prepare serial dilutions of **Buparlisib** in the growth medium. The final DMSO concentration should be kept constant (e.g., 0.1%) across all wells.[10]
  - Remove the initial medium from the cells and add 100 μL of the medium containing the different concentrations of **Buparlisib**. Include vehicle-only controls.



- Incubate the plates at 37°C in a humidified 5% CO<sub>2</sub> incubator for 3 days.[15]
- After incubation, equilibrate the plate to room temperature for 30 minutes.
- Add 100 μL of CellTiter-Glo® reagent to each well.
- Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence with a plate reader.
- Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

## Conclusion

**Buparlisib** (BKM120) is a well-characterized pan-Class I PI3K inhibitor that emerged from a focused drug discovery program targeting a fundamental cancer signaling pathway. Its development provided significant insights into the therapeutic potential and challenges of pan-PI3K inhibition. While its clinical progression has been hampered by toxicity, particularly neuropsychiatric effects, the extensive preclinical and clinical data generated for **Buparlisib** remain invaluable.[9][17] The technical information regarding its synthesis, mechanism of action, and biological activity serves as a crucial reference for researchers developing next-generation PI3K inhibitors with improved therapeutic indices.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. What is Buparlisib used for? [synapse.patsnap.com]
- 2. US9481665B2 Process for preparing PI3K inhibitor buparsilib Google Patents [patents.google.com]

## Foundational & Exploratory





- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Research update on the anticancer effects of buparlisib PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Buparlisib is a brain penetrable pan-PI3K inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Profile of buparlisib and its potential in the treatment of breast cancer: evidence to date -PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. apexbt.com [apexbt.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Buparlisib (BKM120): A Technical Guide to its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b177719#pan-pi3k-inhibitor-buparlisib-discovery-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com